Cas no 108221-67-6 (Ethyl 2-bromo-2-fluoropropanoate)

Ethyl 2-bromo-2-fluoropropanoate 化学的及び物理的性質
名前と識別子
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- 108221-67-6
- EN300-6478459
- MFCD33394997
- SCHEMBL98575
- ethyl 2-bromo-2-fluoropropanoate
- Ethyl 2-bromo-2-fluoropropanoate
-
- インチ: InChI=1S/C5H8BrFO2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3
- InChIKey: NBWTZWHOEOYWDP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 197.96917g/mol
- どういたいしつりょう: 197.96917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Ethyl 2-bromo-2-fluoropropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478459-0.5g |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 0.5g |
$546.0 | 2023-05-23 | |
Enamine | EN300-6478459-0.05g |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 0.05g |
$162.0 | 2023-05-23 | |
Enamine | EN300-6478459-5.0g |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 5g |
$2028.0 | 2023-05-23 | |
Aaron | AR027YYO-2.5g |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 2.5g |
$1909.00 | 2025-02-15 | |
Aaron | AR027YYO-1g |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 1g |
$987.00 | 2025-02-15 | |
1PlusChem | 1P027YQC-5g |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 5g |
$2569.00 | 2023-12-26 | |
Aaron | AR027YYO-250mg |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 250mg |
$503.00 | 2025-02-15 | |
Enamine | EN300-6478459-2.5g |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 2.5g |
$1370.0 | 2023-05-23 | |
Aaron | AR027YYO-50mg |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 50mg |
$248.00 | 2025-02-15 | |
Aaron | AR027YYO-500mg |
ethyl 2-bromo-2-fluoropropanoate |
108221-67-6 | 95% | 500mg |
$776.00 | 2025-02-15 |
Ethyl 2-bromo-2-fluoropropanoate 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
Ethyl 2-bromo-2-fluoropropanoateに関する追加情報
Research Brief on Ethyl 2-bromo-2-fluoropropanoate (CAS: 108221-67-6) in Chemical and Biomedical Applications
Ethyl 2-bromo-2-fluoropropanoate (CAS: 108221-67-6) is a fluorinated organic compound that has garnered significant attention in recent years due to its versatile applications in synthetic chemistry and pharmaceutical research. This compound, characterized by its bromo and fluoro substituents on the propanoate backbone, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in the development of novel fluorinated pharmaceuticals, agrochemicals, and materials science applications.
One of the most notable advancements involving Ethyl 2-bromo-2-fluoropropanoate is its role in the synthesis of fluorinated analogs of biologically active compounds. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Researchers have successfully utilized this compound to introduce fluorine atoms into target molecules, thereby improving their pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 2-bromo-2-fluoropropanoate in the synthesis of fluorinated protease inhibitors with enhanced potency against viral targets.
In addition to its pharmaceutical applications, Ethyl 2-bromo-2-fluoropropanoate has been investigated for its potential in agrochemical development. A recent report in the Journal of Agricultural and Food Chemistry highlighted its use as a precursor for fluorinated pesticides, which exhibit improved environmental stability and reduced toxicity compared to their non-fluorinated counterparts. The unique electronic properties imparted by the fluorine atom contribute to these desirable characteristics, making it a valuable building block in agrochemical research.
From a synthetic chemistry perspective, Ethyl 2-bromo-2-fluoropropanoate has been employed in various coupling reactions and nucleophilic substitutions. Its reactivity profile allows for selective modifications, enabling the construction of complex molecular architectures. A 2022 study in Organic Letters detailed its use in palladium-catalyzed cross-coupling reactions to generate fluorinated heterocycles, which are prevalent in many drug candidates. The study underscored the compound's versatility and efficiency in facilitating these transformations.
Despite its promising applications, challenges remain in the large-scale production and handling of Ethyl 2-bromo-2-fluoropropanoate. Issues such as stability under certain conditions and the need for optimized purification methods have been addressed in recent research. A 2023 publication in Chemical Engineering Journal proposed a novel continuous-flow synthesis approach to improve yield and scalability, demonstrating the ongoing efforts to overcome these limitations.
Looking ahead, the potential of Ethyl 2-bromo-2-fluoropropanoate in emerging fields such as fluorine-18 radiochemistry for positron emission tomography (PET) imaging is being explored. Preliminary studies suggest its utility as a precursor for radiolabeled compounds, which could open new avenues in diagnostic imaging and theranostics. As research continues to uncover its multifaceted applications, Ethyl 2-bromo-2-fluoropropanoate is poised to remain a critical tool in the toolkit of chemists and biomedical researchers.
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